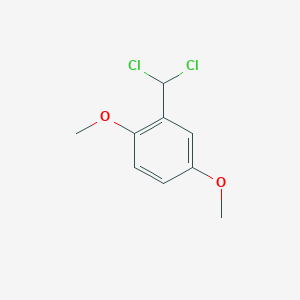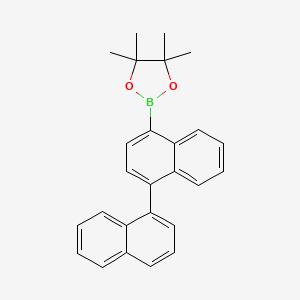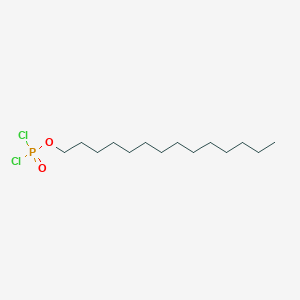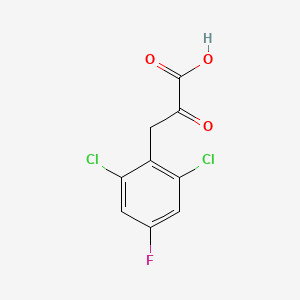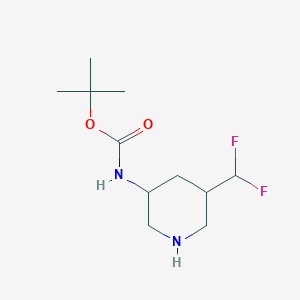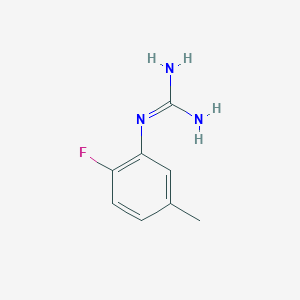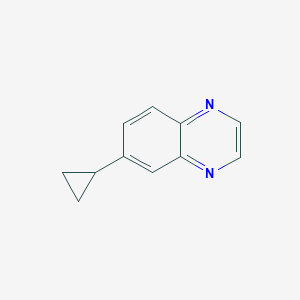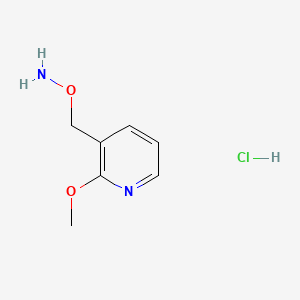
O-((2-Methoxypyridin-3-yl)methyl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD34178931 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The preparation of MFCD34178931 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, advanced preparation methods for ceramic membrane materials in electrochemical applications have been explored, showcasing the potential for high-performance materials .
Análisis De Reacciones Químicas
MFCD34178931 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include water radical cations for oxidation reactions, which can achieve high yields under ambient conditions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include quaternary ammonium cations and other significant structures.
Aplicaciones Científicas De Investigación
MFCD34178931 has a wide range of scientific research applications. In chemistry, it is used for studying catalytic reactions and exploring new synthetic pathways. In biology, it has potential applications in drug development and understanding biochemical pathways. In medicine, it is investigated for its therapeutic potential and mechanism of action. In industry, it is used in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of MFCD34178931 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
MFCD34178931 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, the complementarity between PubChem 2-D and 3-D neighboring sets can provide insights into structurally similar molecules . This comparison helps in understanding the distinct properties and potential advantages of MFCD34178931 over other compounds.
Conclusion
MFCD34178931 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of research. Understanding its mechanism of action and comparing it with similar compounds further enhances its scientific relevance and potential for future developments.
Propiedades
Fórmula molecular |
C7H11ClN2O2 |
|---|---|
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
O-[(2-methoxypyridin-3-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-10-7-6(5-11-8)3-2-4-9-7;/h2-4H,5,8H2,1H3;1H |
Clave InChI |
LWIJGLMQOTUZRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=N1)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






